molecular formula C18H10ClF2NO2S B299764 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide

2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide

Cat. No. B299764
M. Wt: 377.8 g/mol
InChI Key: UQDPSPYBLDAJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide, also known as TH-302, is a novel hypoxia-activated prodrug that has shown promising results in preclinical studies. TH-302 is designed to selectively target hypoxic regions of tumors, which are known to be resistant to conventional chemotherapy and radiation therapy.

Mechanism of Action

2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Under hypoxic conditions, 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide is metabolized to release bromo-isophosphoramide mustard (Br-IPM), a DNA cross-linking agent. Br-IPM selectively targets hypoxic cells, leading to increased tumor cell death.
Biochemical and Physiological Effects:
2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to induce DNA damage and cell cycle arrest in hypoxic tumor cells. 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In addition, 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to enhance the immune response to tumors, leading to increased tumor cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide is its ability to selectively target hypoxic regions of tumors, which are known to be resistant to conventional chemotherapy and radiation therapy. 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been shown to enhance the efficacy of conventional chemotherapy and radiation therapy in preclinical models. However, 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has some limitations for lab experiments, including its relatively low water solubility and its susceptibility to degradation in the presence of light.

Future Directions

There are several future directions for the development of 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide. One area of research is the optimization of the synthesis method to increase the overall yield of 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide. Another area of research is the development of new formulations of 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide to improve its water solubility and stability. Additionally, there is ongoing research to identify biomarkers that can predict which patients are most likely to respond to 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide treatment. Finally, there is interest in combining 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide with other targeted therapies to further enhance its efficacy in the treatment of cancer.

Synthesis Methods

The synthesis of 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide involves the reaction of 4-(2-thienylcarbonyl)phenylboronic acid with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then treated with ammonia to yield 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide. The overall yield of the synthesis is approximately 40%.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, pancreatic cancer, and glioblastoma. In these studies, 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to selectively target hypoxic regions of tumors, leading to increased tumor cell death and decreased tumor growth. 2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been shown to enhance the efficacy of conventional chemotherapy and radiation therapy in preclinical models.

properties

Product Name

2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide

Molecular Formula

C18H10ClF2NO2S

Molecular Weight

377.8 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-[4-(thiophene-2-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H10ClF2NO2S/c19-13-9-15(21)14(20)8-12(13)18(24)22-11-5-3-10(4-6-11)17(23)16-2-1-7-25-16/h1-9H,(H,22,24)

InChI Key

UQDPSPYBLDAJTQ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.